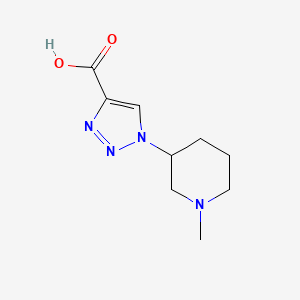
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is a chemical compound with the molecular formula C12H16Cl2N2O It is characterized by the presence of two chlorine atoms attached to a benzene ring, along with a morpholinoethyl group and a diamine functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloronitrobenzene, which is commercially available.
Reduction: The nitro group of 2,6-dichloronitrobenzene is reduced to an amine group using a reducing agent such as iron powder and hydrochloric acid.
Alkylation: The resulting 2,6-dichloroaniline is then alkylated with 2-chloroethylmorpholine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.
類似化合物との比較
Similar Compounds
2,6-Dichloroaniline: Lacks the morpholinoethyl group but shares the dichloro-substituted benzene ring.
N1-(2-Morpholinoethyl)benzene-1,4-diamine: Similar structure but without the chlorine atoms.
Uniqueness
2,6-Dichloro-N1-(2-morpholinoethyl)benzene-1,4-diamine is unique due to the combination of its dichloro-substituted benzene ring and the morpholinoethyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
特性
分子式 |
C12H17Cl2N3O |
|---|---|
分子量 |
290.19 g/mol |
IUPAC名 |
2,6-dichloro-1-N-(2-morpholin-4-ylethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H17Cl2N3O/c13-10-7-9(15)8-11(14)12(10)16-1-2-17-3-5-18-6-4-17/h7-8,16H,1-6,15H2 |
InChIキー |
KWUUEVVMGUPKHP-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC2=C(C=C(C=C2Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)
![7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)


![2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11798331.png)







